molecular formula C14H14O2 B1265460 2-Benzyloxybenzyl alcohol CAS No. 3381-87-1

2-Benzyloxybenzyl alcohol

Cat. No. B1265460
CAS RN: 3381-87-1
M. Wt: 214.26 g/mol
InChI Key: XRZMRABYCSOXIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-benzyloxybenzyl alcohol and its derivatives can be achieved through various methods, including catalytic reactions and cascade processes. A notable approach involves the iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines, leading to the formation of quinazolines, demonstrating a method that is amenable to gram-scale synthesis and exhibits broad substrate scope and high tolerance for sensitive functional groups (Gopalaiah, Saini, & Devi, 2017). Additionally, the palladium-catalyzed carbonylative synthesis from 2-hydroxybenzyl alcohols, using formic acid as the CO source, represents another efficient method to synthesize derivatives in moderate to good yields (Li, Ai, Qi, Peng, & Wu, 2017).

Molecular Structure Analysis

The molecular structure of 2-benzyloxybenzyl alcohol derivatives can be elucidated through various analytical techniques. For instance, benzoxazaborine derivatives, synthesized by the dehydration condensation reaction of 2-aminobenzyl alcohols, showed a highly planar structure of the benzoxazaborine unit, as demonstrated through single crystal X-ray structural analysis. This analysis highlighted an extended π-conjugated system indicated by the B-N bond length (Ohishi, Igarashi, Kadosono, Kikkawa, Azumaya, & Yokoyama, 2018).

Chemical Reactions and Properties

2-Benzyloxybenzyl alcohol participates in various chemical reactions, showcasing its versatility. For example, selective photocatalytic oxidation of benzyl alcohol derivatives into corresponding aldehydes was achieved using a TiO2 photocatalyst under an O2 atmosphere. This reaction proceeded with high conversion and selectivity, emphasizing the role of the surface complex formed on the TiO2 surface as the active center for selective photocatalytic oxidation (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).

Physical Properties Analysis

The physical properties of 2-benzyloxybenzyl alcohol derivatives, such as solubility, melting point, and boiling point, are crucial for their application in synthesis. These properties are determined by the compound's molecular structure and functional groups. Studies focusing on specific derivatives can provide insights into how variations in the molecular structure affect these physical properties.

Chemical Properties Analysis

The chemical properties of 2-benzyloxybenzyl alcohol, including reactivity with various chemical agents, stability under different conditions, and the formation of reaction intermediates, are essential for understanding its applications in synthetic chemistry. The formation of benzaldehyde dibenzyl acetal under aerobic conditions from benzyl alcohol showcases the importance of understanding the stability and reactivity of benzyl alcohol derivatives in various chemical environments (Abend, Chung, Bibart, Brooks, & McCollum, 2004).

Scientific Research Applications

Photocatalytic Oxidation

2-Benzyloxybenzyl alcohol and its derivatives have been studied for their photocatalytic oxidation properties. Research by Higashimoto et al. (2009) demonstrated that these compounds could be oxidized into corresponding aldehydes using a TiO2 photocatalyst under oxygen atmosphere, with both UV-light and visible light irradiation.

Oxidation Mechanisms

The oxidation of benzyl alcohol derivatives has been examined in detail. Morimoto et al. (2012) explored the rate of oxidation of these compounds by Fe(IV)(O)(N4Py), noting significant enhancements in reactivity in the presence of Sc(3+), leading to changes in reaction mechanisms.

Catalyzed Synthesis of Quinolines

Catalyzed oxidative coupling and cyclization of 2-aminobenzyl alcohol with secondary alcohols leading to quinolines is another application area. Cho et al. (2003) reported on the use of RuCl2(PPh3)3 and KOH for this process, achieving good yields under certain conditions.

Sustainable Synthesis Applications

In sustainable synthesis, Mastalir et al. (2016) developed a method for synthesizing quinolines and pyrimidines using 2-aminobenzyl alcohols and alcohols, highlighting an environmentally friendly approach with high atom efficiency.

Electropolymerization Studies

Quiñones et al. (2000) investigated the high-concentration HPLC band profiles of benzyl alcohol derivatives, including 2-methylbenzyl alcohol, emphasizing their utility in analytical chemistry for understanding multicomponent system behavior.

Chemical Clearing and Dehydration in Biology

In biological research, Becker et al. (2012) explored the use of benzyl alcohol derivatives in chemical tissue clearing and dehydration, specifically for GFP expressing mouse brains, providing insights into the effectiveness of different clearing mediums.

Safety And Hazards

While specific safety and hazard information for 2-Benzyloxybenzyl alcohol was not found, it’s important to note that chemicals can be hazardous and proper safety measures should be taken when handling them .

Future Directions

While specific future directions for 2-Benzyloxybenzyl alcohol were not found, research into the synthesis and applications of alcohols is ongoing . For instance, research into the electrooxidation of alcohols like benzyl alcohol could lead to new methods for producing valuable chemicals and facilitating coupled H2 production .

properties

IUPAC Name

(2-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZMRABYCSOXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187471
Record name Benzenemethanol, 2-(phenylmethoxy)- (9CI)
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxybenzyl alcohol

CAS RN

3381-87-1
Record name 2-(Phenylmethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3381-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, o-(benzyloxy)-
Source ChemIDplus
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Record name Benzenemethanol, 2-(phenylmethoxy)- (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(Benzyloxy)phenyl]methanol
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Synthesis routes and methods I

Procedure details

151 g of potassium t-butoxide were added, whilst ice-cooling and stirring, to a solution of 152 g of salicyl alcohol in 600 ml of dimethylformamide, and the resulting mixture was stirred at room temperature for 30 minutes; 160 ml of benzyl bromide were then added dropwise to the mixture. The reaction mixture was then stirred at a temperature of from 30° to 40° C. for 2 hours, after which it was partitioned between ethyl acetate and water. The organic layer was washed twice, each time with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate, and concentrated by evaporation under reduced pressure. The oily residue thus obtained was subjected to column chromatography through silica gel, using a 5:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 228.5 g (yield 87%) of 2-benzyloxybenzyl alcohol as a colorless oil.
Quantity
151 g
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152 g
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600 mL
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160 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-benzyloxybenzaldehyde (2.0 g) in methanol (20 mL), NaBH4 (356 mg, 9.42 mmol) was added under ice cooling and stirred for 1 hour. After addition of additional NaBH4 (49 mg), the reaction mixture was stirred at room temperature for 1.5 hours. The reaction mixture was concentrated and water was added to the resulting residue, followed by extracting the mixture with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to give 2-benzyloxybenzyl alcohol (2.1 g) as a colorless oil.
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2 g
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356 mg
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20 mL
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49 mg
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Synthesis routes and methods IV

Procedure details

To a stirring solution of 2-(benzyloxy)benzaldehyde (10 g, 47 mmol) in 100 mL of Ethanol, NaBH4 was added as a solid in small portions. The reaction temperature was controlled with a room temperature water bath. After stirring for 30 minutes, the reaction was quenched by slow addition of 3N HCl. This solution was extracted with EtOAc and the organic portion washed with water, Sat. Na2CO3 and brine. The solution was dried (Na2SO4), filtered, and concentrated in vacuo to provide the benzy alcohol which was used in the next step without further purification.
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10 g
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100 mL
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Synthesis routes and methods V

Procedure details

A mixture of 2-benzyloxybenzaldehyde (5 g, Apin) and sodium borohydride (1.4 g) in ethanol (50 ml) was stirred under argon for 1 hour. The solvent was evaporated, the residue dissolved in ethyl acetate and added dropwise to 0.1M hydrochloric acid solution (200 ml) at 0° C. The organic solution was washed with saturated aqueous sodium hydrogen carbonate (100 ml) and brine (100 ml), dried (sodium sulphate), filtered and evaporated to give 2-benzyloxybenzyl alcohol (4.91 g) as an oil.
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5 g
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1.4 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyloxybenzyl alcohol
Reactant of Route 2
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2-Benzyloxybenzyl alcohol
Reactant of Route 3
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Reactant of Route 5
2-Benzyloxybenzyl alcohol
Reactant of Route 6
Reactant of Route 6
2-Benzyloxybenzyl alcohol

Citations

For This Compound
10
Citations
K Guo, X Chen, M Guan, Y Zhao - Organic letters, 2015 - ACS Publications
… , we demonstrated the utility of ortho-C–H olefination by total synthesis of a rare fungal metabolite, 3-deoxyisoochracinic acid, from commercially available 2-benzyloxybenzyl alcohol. …
Number of citations: 51 pubs.acs.org
T Kametani, I Noguchi - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
… Chlorination of 2-benzyloxybenzyl alcohol (Vb) , which was obtained by reduction of 2-benzyloxybenzaldehyde (Va) with sodium borohydride, gave 2-benzyloxybenzyl chloride (Vc), …
Number of citations: 8 pubs.rsc.org
V Kesavan - 2012 - etd.iisc.ac.in
… bis(oxazo11ne) llgand l6, having the similar topology as m 'salen' was designed and the synthes~s of the ligand 16 was accomplished as shown m schemed 2-Benzyloxybenzyl alcohol …
Number of citations: 0 etd.iisc.ac.in
MY Moridani, GS Tilbrook, HH Khodr… - Journal of pharmacy …, 2002 - academic.oup.com
… containing the 2-benzyloxybenzyl alcohol (40 mmol) was added to 12.6mL of thionyl chloride in dichloromethane (50 mL) over a period of 10 min under nitrogen, re uxed for 18 h and …
Number of citations: 21 academic.oup.com
W Kirmse, W Konrad, IS Özkir - Tetrahedron, 1997 - Elsevier
Phenylcarbenes with -X-CH 2 Ph and -CH 2 -X-Ph (X = CH 2 , O, SiMe 2 ) groups in the ortho position were generated thermally and photolytically from diazo or tosylhydrazone …
Number of citations: 14 www.sciencedirect.com
C Wiles, P Watts, SJ Haswell - Tetrahedron letters, 2006 - Elsevier
By exploiting the high surface to volume ratio obtained within continuous flow reactors, we are able to oxidise selectively an array of primary alcohols to either the aldehyde or carboxylic …
Number of citations: 85 www.sciencedirect.com
C Wiles, P Watts - Advances in Chemical Engineering, 2010 - Elsevier
With an average lead time of 10–12 years for a compound to progress from initial identification through clinical trials and finally into a medicine, the pharmaceutical industry are …
Number of citations: 15 www.sciencedirect.com
J Wu, H Jiang, D Chen, J Shen, D Zhao, J Xiang… - Synlett, 2014 - thieme-connect.com
… The reaction using more sterically hindered alcohol substrates such as 2-methoxybenzyl alcohol and 2-benzyloxybenzyl alcohol yielded the desired amine products in 89% and 88% …
Number of citations: 6 www.thieme-connect.com
A Ruddlesden - 2017 - etheses.whiterose.ac.uk
Since 2009, when the Signal Amplification By Reversible Exchange (SABRE) process, which transfers polarisation from parahydrogen to substrates in a non-hydrogenative manner, …
Number of citations: 3 etheses.whiterose.ac.uk
N Mshicileli - 2000 - open.uct.ac.za
… 26 2.2.4 2-benzyloxybenzyl alcohol (4) … Swem oxidation3 of 2-benzyloxybenzyl alcohol resulted in 2-benzyloxybenzyl aldehyde. Its IH NMR spectrum showed an aldehyde proton …
Number of citations: 0 open.uct.ac.za

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